molecular formula C12H10F2N4O B2391716 N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide CAS No. 2305420-13-5

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide

Cat. No.: B2391716
CAS No.: 2305420-13-5
M. Wt: 264.236
InChI Key: JCECURAQPGOABV-UHFFFAOYSA-N
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Description

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted at three positions:

  • Position 5: A 2,6-difluorophenyl group, contributing electron-withdrawing properties and enhanced lipophilicity.
  • Position 2: A methyl group, which may reduce steric hindrance and influence metabolic stability.

The 1,2,4-triazole scaffold is prevalent in agrochemicals (e.g., herbicides, fungicides) and pharmaceuticals due to its versatility in molecular interactions .

Properties

IUPAC Name

N-[5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c1-3-9(19)15-12-16-11(17-18(12)2)10-7(13)5-4-6-8(10)14/h3-6H,1H2,2H3,(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECURAQPGOABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=C(C=CC=C2F)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the triazole derivative with an appropriate acrylamide derivative under mild conditions to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, triazole derivatives have been shown to inhibit the proliferation of breast cancer cells (MDA-MB-231) and lung cancer cells (A549) with percent growth inhibitions exceeding 70% at certain concentrations .

Case Study:
A comparative study demonstrated that a related triazole derivative exhibited IC50 values of 15 µM against A549 cells and 20 µM against MDA-MB-231 cells, suggesting a promising avenue for further development in anticancer therapies .

Antifungal Properties

Triazoles are well-known for their antifungal activity, particularly against pathogenic fungi responsible for human infections and agricultural diseases. This compound may show similar antifungal efficacy.

Research Findings:
In vitro studies have reported that triazole compounds can inhibit the growth of Candida albicans and Aspergillus niger at low concentrations. The mechanism often involves the disruption of ergosterol synthesis, a critical component of fungal cell membranes .

Agricultural Applications

The compound's structural characteristics make it a candidate for use in agrochemicals, particularly as a fungicide or herbicide. Triazole derivatives have been extensively studied for their ability to control fungal pathogens in crops.

Case Study:
Field trials have shown that triazole-based fungicides can significantly reduce the incidence of powdery mildew in crops such as wheat and barley, leading to improved yields .

Antimicrobial Activity

Beyond antifungal properties, this compound may also exhibit antibacterial activity. Research has indicated that similar compounds can effectively combat multidrug-resistant bacterial strains.

Research Findings:
A recent study found that triazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus strains resistant to methicillin.

Mechanism of Action

The mechanism of action of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Triazole Core

  • The 1,2,4-triazole ring is shared across all compounds, enabling π-π stacking and hydrogen bonding. However, substitution patterns dictate specificity:
    • Flumetsulam : Fused triazolo-pyrimidine system enhances planarity, optimizing herbicidal activity via acetolactate synthase (ALS) inhibition .
    • Apelin Receptor Agonist : Methoxy and pyridinyl groups increase solubility and receptor affinity .

Fluorine vs. Non-Fluorinated Substituents

  • The 2,6-difluorophenyl group in the target compound contrasts with 2,6-dimethylphenyl in oxadixyl and 2,6-dimethoxyphenyl in the apelin agonist.

Amide vs. Sulfonamide Linkages

  • The propenamide group in the target compound differs from sulfonamides in flumetsulam and the apelin agonist. Propenamide’s α,β-unsaturated carbonyl may enable Michael addition reactions, suggesting a mechanism for covalent target engagement, whereas sulfonamides rely on hydrogen bonding .

Biological Activity

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H12F2N4
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 113171-12-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate triazole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, in a study evaluating the inhibition of cyclooxygenase (COX) enzymes—COX-1 and COX-2—this compound showed promising results:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound19.45 ± 0.0731.4 ± 0.12

These values indicate that the compound effectively inhibits COX enzymes, which are crucial in the inflammatory response by regulating prostaglandin synthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Structure–Activity Relationships (SAR)

The structural modifications on the triazole ring and the propene side chain play a significant role in enhancing biological activity. Studies indicate that the presence of electron-withdrawing groups such as fluorine increases potency against COX enzymes and enhances antimicrobial activity. The following table summarizes some SAR findings:

ModificationEffect on Activity
Addition of fluorine at positions 2 and 6Increased COX inhibition
Alteration of side chain lengthVariability in antimicrobial effectiveness

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced edema compared to control groups.
    • ED50 : 11.60 μM versus indomethacin (9.17 μM).
  • Antimicrobial Efficacy : A study involving various bacterial strains showed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydrazines with nitriles or amidines to form the 1,2,4-triazole core, followed by functionalization. For example, the 2,6-difluorophenyl group can be introduced via Suzuki coupling or nucleophilic aromatic substitution. The propenamide side chain is often added through acylation using acryloyl chloride under basic conditions (e.g., NaHCO₃ in THF). Optimization includes controlling temperature (0–5°C during acylation), solvent polarity, and catalyst selection (e.g., Pd for coupling reactions). Purification via column chromatography or recrystallization ensures high yield (60–75%) and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • ¹H/¹³C NMR : Confirms substituent positions on the triazole ring and propenamide geometry (e.g., trans vs. cis).
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as demonstrated for structurally similar difluorophenyl amides .
  • HRMS : Validates molecular weight. Contradictions (e.g., unexpected splitting in NMR) are addressed by comparing computational predictions (DFT) with experimental data or using 2D NMR (COSY, HSQC) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition : Tyrosinase inhibition assays (IC₅₀ determination) using L-DOPA as substrate, following protocols for triazole-containing analogs .
  • Antifungal activity : Broth microdilution assays against Candida spp. or Aspergillus spp., with fluconazole as a positive control .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do tautomeric forms of the 1,2,4-triazole ring influence stability and bioactivity?

The 1,2,4-triazole ring exhibits thione-thiol tautomerism, which affects electron distribution and binding to biological targets. Computational studies (DFT) predict dominant tautomers, while experimental validation uses IR spectroscopy (C=S vs. S-H stretches) and X-ray crystallography. For instance, thione forms may enhance metal chelation in enzyme active sites .

Q. What computational strategies predict the compound’s physicochemical properties and target interactions?

  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with logP and bioavailability.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to tyrosinase (PDB: 2Y9X) or cytochrome P450.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data across studies?

Systematic approaches include:

  • Assay standardization : Adhere to CLSI guidelines for microbial testing.
  • Structural verification : Re-analyze compound purity via HPLC-MS.
  • Meta-analysis : Compare datasets with structurally similar compounds (e.g., flumetsulam’s pesticidal vs. medicinal triazoles) to identify trends .

Q. What strategies improve pharmacokinetic properties of the propenamide moiety?

  • Prodrug design : Introduce esterase-sensitive groups (e.g., acetyl) to enhance solubility.
  • Bioisosteric replacement : Substitute the acrylamide with a pyridine ring to reduce metabolic degradation .

Key Challenges & Recommendations

  • Synthetic hurdles : Low yields in triazole cyclization steps may require microwave-assisted synthesis .
  • Data reproducibility : Publish full spectral datasets and crystallization parameters to aid cross-validation .
  • Biological specificity : Prioritize assays against clinically relevant mutant fungal strains to assess resistance .

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